

The Role of HSD17B13 in Liver Disease: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

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An In-depth Examination of Hydroxysteroid 17-Beta Dehydrogenase 13 as a Key Modulator and Therapeutic Target in Chronic Liver Pathologies.

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a member of the short-chain dehydrogenases/reductases (SDR) family, has emerged as a critical player in the landscape of chronic liver disease.^[1] Predominantly expressed in the liver and localized to lipid droplets within hepatocytes, this enzyme is intricately linked to hepatic lipid metabolism.^{[1][2][3][4]} While its precise physiological function remains an area of active investigation, compelling genetic evidence has catapulted HSD17B13 into the spotlight as a significant modulator of liver injury and a promising therapeutic target.

This technical guide provides a comprehensive overview of the function of HSD17B13 in liver disease, with a focus on its genetic variants, enzymatic activity, and role in pathogenesis. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this novel protein.

Genetic Variants of HSD17B13 and Protection Against Liver Disease

Genome-wide association studies (GWAS) have identified several single nucleotide polymorphisms (SNPs) in the HSD17B13 gene that are strongly associated with a reduced risk

of developing and progressing various chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD), alcoholic liver disease (ALD), non-alcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma (HCC).[2] Unlike other genetic variants that increase the risk for fatty liver disease, such as those in PNPLA3 and TM6SF2, loss-of-function variants in HSD17B13 are protective.[2]

The most extensively studied of these is the rs72613567:TA allele, a splice variant that results in a truncated, inactive protein.[5] This loss of function is the basis for the observed hepatoprotective effects.

Quantitative Data on the Protective Effects of HSD17B13 Variants

The following tables summarize the quantitative data from meta-analyses on the association between the HSD17B13 rs72613567:TA variant and the risk of various liver diseases.

Table 1: Association of HSD17B13 rs72613567:TA Variant with Risk of Liver Disease (Meta-Analysis Data)

Liver Disease	Odds Ratio (OR)	95% Confidence Interval (CI)	Study Population Size (n)	Reference
Any Liver Disease	0.73	0.61 - 0.87	564,702	[6] [7] [8]
Alcoholic Liver Disease (ALD) - Heterozygotes	0.58	0.42 - 0.80	-	[5]
Alcoholic Liver Disease (ALD) - Homozygotes	0.47	0.23 - 0.97	-	[2] [5]
Non-alcoholic Fatty Liver Disease (NAFLD)	0.67	0.52 - 0.86	-	[9]
Non-alcoholic Liver Disease - Heterozygotes	0.83	0.75 - 0.92	-	[5]
Non-alcoholic Liver Disease - Homozygotes	0.70	0.57 - 0.87	-	[2] [5]

Table 2: Association of HSD17B13 rs72613567:TA Variant with Risk of Advanced Liver Disease (Meta-Analysis Data)

Advanced Liver Disease	Odds Ratio (OR)	95% Confidence Interval (CI)	Study Population Size (n)	Reference
Liver Cirrhosis	0.81	0.76 - 0.88	559,834	[6] [7] [8]
Alcoholic Cirrhosis - Heterozygotes	0.58	0.39 - 0.86	-	[5]
Alcoholic Cirrhosis - Homozygotes	0.27	0.09 - 0.85	-	[5]
Non-alcoholic Cirrhosis - Heterozygotes	0.74	0.60 - 0.93	-	[5]
Non-alcoholic Cirrhosis - Homozygotes	0.51	0.31 - 0.85	-	[5]
Hepatocellular Carcinoma (HCC)	0.64	0.53 - 0.77	183,179	[6] [7] [8]
Hepatocellular Carcinoma (HCC) vs. Chronic Liver Disease	0.77	0.68 - 0.86	-	[9]

Hepatic Expression of HSD17B13

Studies have shown that the expression of HSD17B13 is significantly upregulated in the livers of patients with NAFLD.[\[4\]](#)[\[10\]](#)

Table 3: Hepatic Expression of HSD17B13 in NAFLD

Condition	Fold Change in Expression	p-value	Reference
NASH vs. Normal Liver	5.9-fold higher	0.003	[11]
NASH vs. Normal Liver (IHC Score)	67.85 ± 1.37 vs. 49.74 ± 4.13	<0.05	[10]
Cirrhosis vs. Normal Liver (IHC Score)	68.89 ± 1.71 vs. 49.74 ± 4.13	<0.05	[10]

Enzymatic Function and Substrates

HSD17B13 belongs to a family of enzymes involved in the metabolism of steroids and other lipids.[\[1\]](#) However, its specific endogenous substrates and enzymatic activity have been a subject of debate.

- **Retinol Dehydrogenase Activity:** Some studies have demonstrated that HSD17B13 possesses retinol dehydrogenase (RDH) activity, converting retinol to retinal.[\[4\]](#)[\[11\]](#) This activity is dependent on its localization to lipid droplets.[\[11\]](#) Loss-of-function variants, such as the one resulting from the rs72613567 SNP, abolish this enzymatic activity.[\[11\]](#)
- **Other Potential Substrates:** In vitro studies have suggested that HSD17B13 can catalyze the oxidation of various lipid substrates, including 17beta-estradiol and leukotriene B4.[\[12\]](#) However, the physiological relevance of these findings is still under investigation.
- **Conflicting Evidence:** It is important to note that some studies have reported that certain isoforms of HSD17B13 do not exhibit retinol/retinal dehydrogenase activity in vitro.[\[12\]](#)

Role in the Pathogenesis of Liver Disease

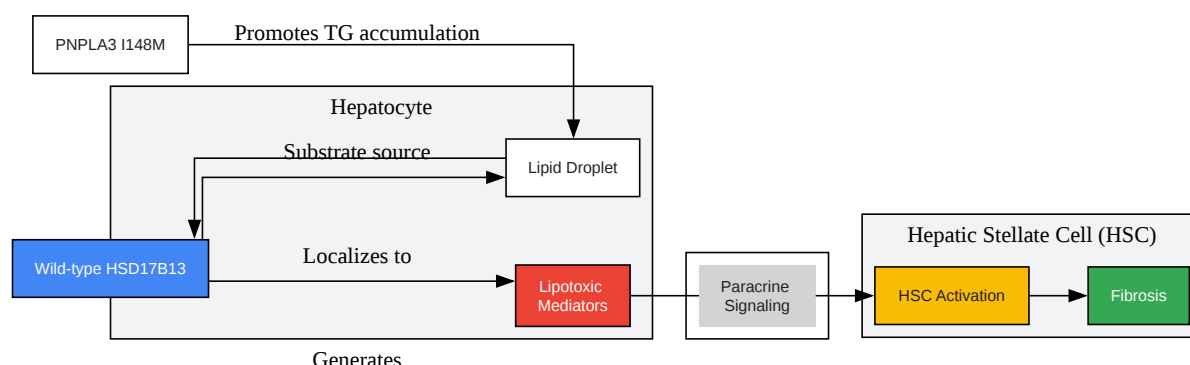
The prevailing hypothesis is that the enzymatic activity of wild-type HSD17B13 contributes to the progression of liver disease, and its absence (due to loss-of-function variants) is protective. The proposed mechanisms include:

- **Lipid Droplet Metabolism:** HSD17B13 is thought to play a role in the metabolism of lipids stored in lipid droplets.[\[2\]](#) Its enzymatic activity may generate lipotoxic species that promote

inflammation and fibrosis. The loss of this activity could therefore lead to a less inflammatory lipid droplet phenotype.

- **Interaction with PNPLA3:** The protective effect of the HSD17B13 rs72613567:TA variant appears to mitigate the increased risk of liver injury associated with the PNPLA3 p.I148M variant, a well-established genetic risk factor for NAFLD.[5]
- **Hepatic Stellate Cell Activation:** Overexpression of HSD17B13 in hepatocytes has been shown to indirectly activate hepatic stellate cells (HSCs), the primary cell type responsible for liver fibrosis.[4] This suggests that HSD17B13 may promote fibrosis through a paracrine signaling mechanism.

Below is a diagram illustrating the proposed role of HSD17B13 in liver disease pathogenesis.



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Caption: Proposed mechanism of HSD17B13 in liver disease pathogenesis.

Experimental Protocols

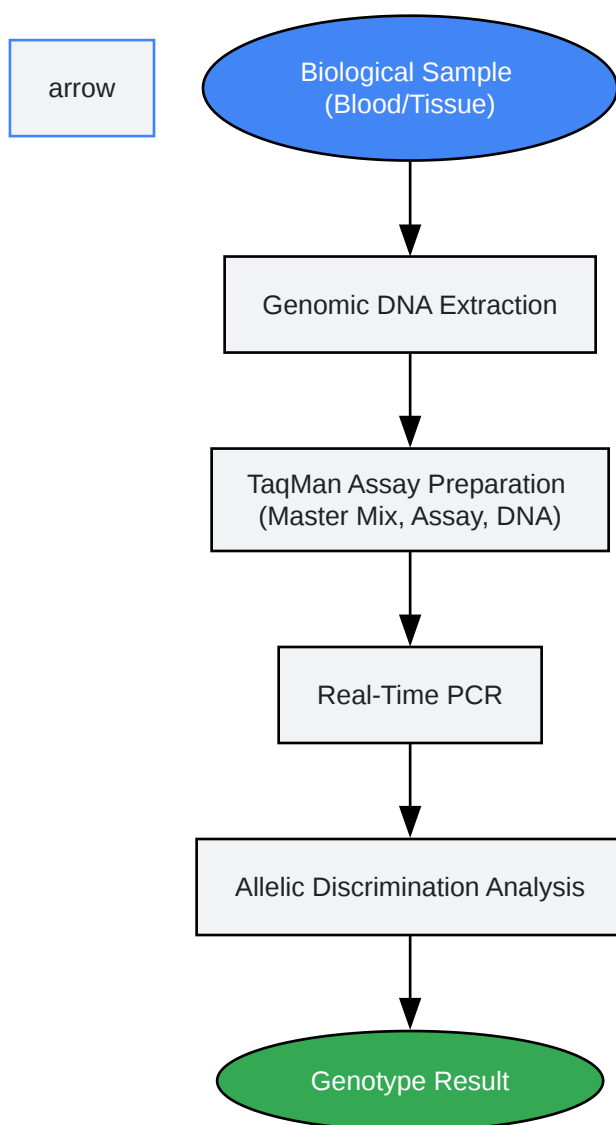
This section provides an overview of key experimental methodologies used to study the function of HSD17B13.

Genotyping of HSD17B13 Variants

A common method for genotyping HSD17B13 variants, such as rs72613567, is the TaqMan SNP Genotyping Assay.

Protocol: TaqMan SNP Genotyping Assay

- **DNA Extraction:** Isolate genomic DNA from whole blood or tissue samples using a commercial kit (e.g., QIAamp DNA Blood Mini Kit).
- **Assay Mix Preparation:** Prepare a reaction mix containing TaqMan Genotyping Master Mix, the specific TaqMan SNP Genotyping Assay for the target variant (containing primers and probes), and the extracted genomic DNA.
- **Real-Time PCR:** Perform the PCR reaction on a real-time PCR instrument (e.g., StepOnePlus Real-Time PCR System). The instrument will detect the fluorescence signals generated by the allele-specific probes.
- **Allelic Discrimination:** The software analyzes the endpoint fluorescence to determine the genotype of each sample (e.g., homozygous for allele 1, homozygous for allele 2, or heterozygous).



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Caption: Workflow for HSD17B13 genotyping using TaqMan assay.

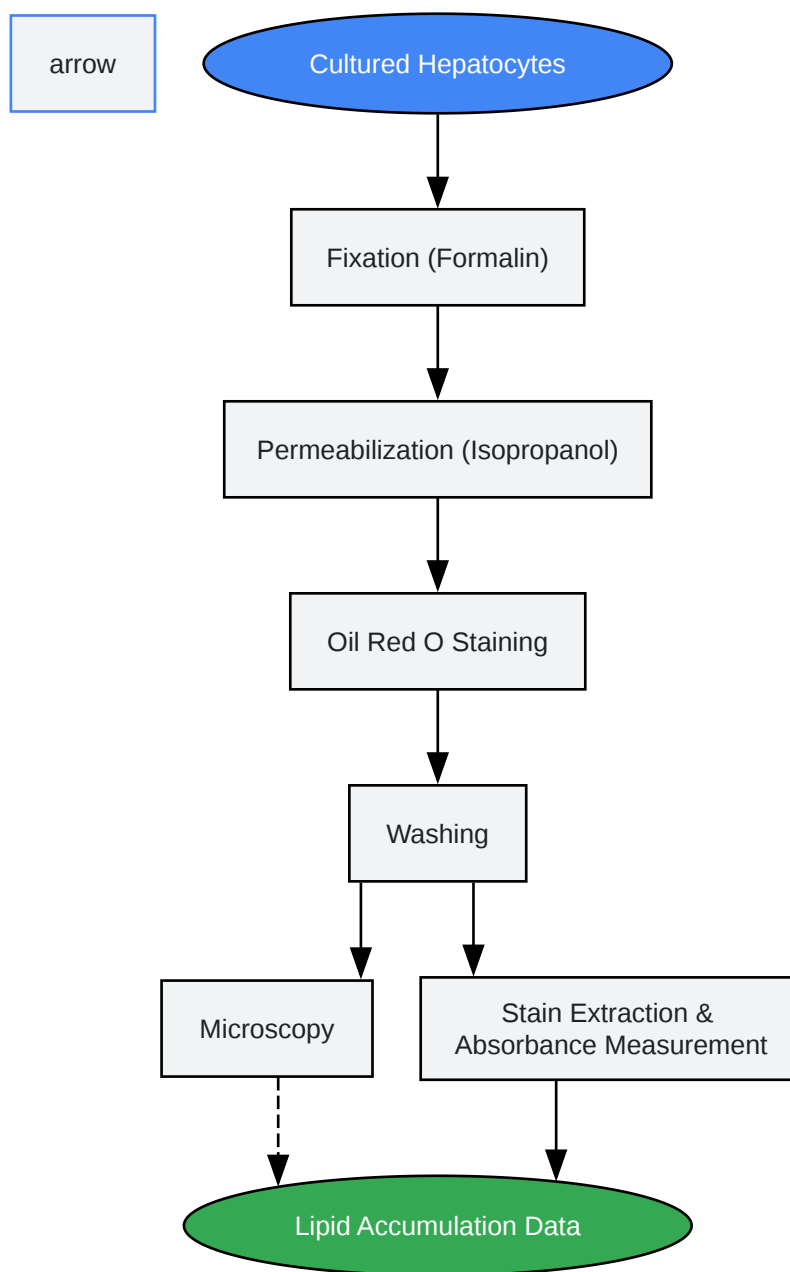
Assessment of Hepatic Steatosis by Oil Red O Staining

Oil Red O staining is a widely used method to visualize and quantify neutral lipid accumulation in hepatocytes.

Protocol: Oil Red O Staining of Hepatocytes

- **Cell Culture and Treatment:** Culture hepatocytes (e.g., HepG2 cells or primary hepatocytes) and treat with relevant compounds to induce lipid accumulation.

- Fixation: Fix the cells with a 10% formalin solution.
- Permeabilization: Briefly incubate the fixed cells with 60% isopropanol.
- Staining: Incubate the cells with a working solution of Oil Red O.
- Washing: Wash the cells multiple times with water to remove excess stain.
- Counterstaining (Optional): Stain the nuclei with hematoxylin or another suitable counterstain.
- Imaging and Quantification:
 - Microscopy: Visualize the stained lipid droplets using a light microscope.
 - Quantification: To quantify the lipid accumulation, extract the Oil Red O stain from the cells using isopropanol and measure the absorbance at approximately 500 nm using a plate reader.



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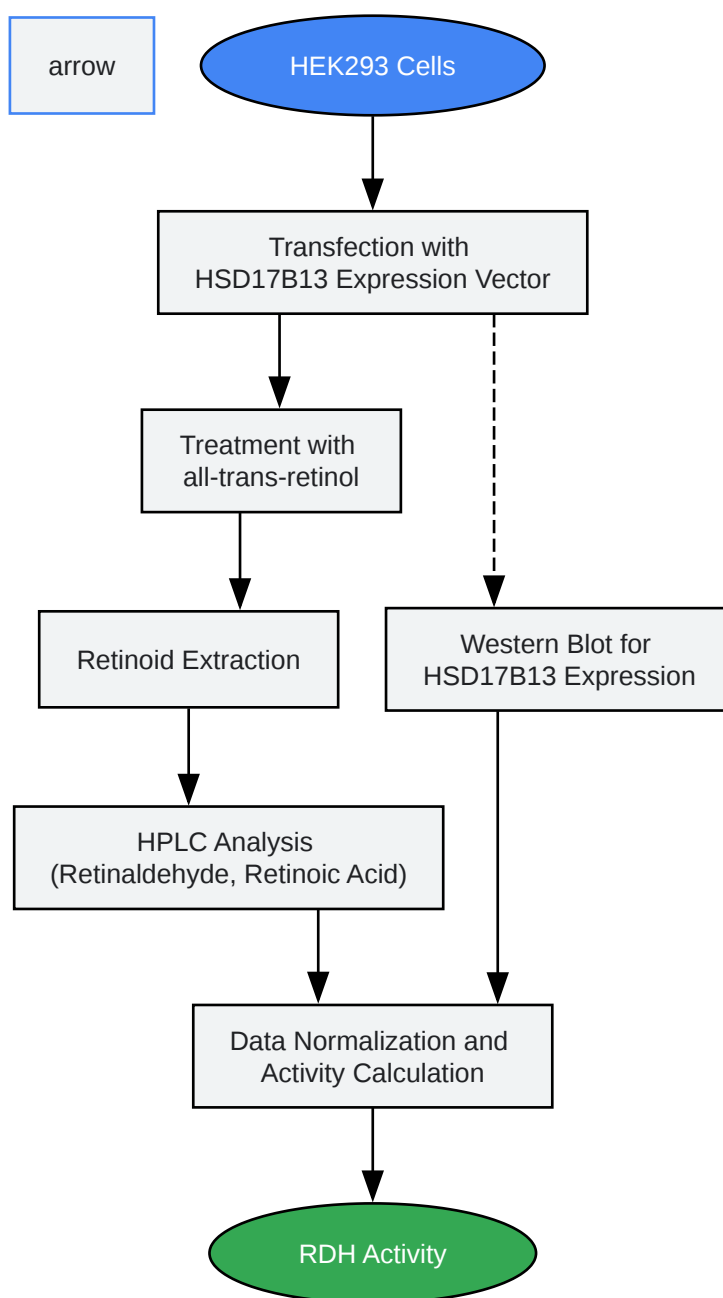
Caption: Workflow for Oil Red O staining and quantification.

In Vitro Retinol Dehydrogenase (RDH) Activity Assay

This cell-based assay is used to measure the RDH activity of HSD17B13.

Protocol: Cell-Based RDH Activity Assay

- **Transfection:** Transfect a suitable cell line (e.g., HEK293 cells) with an expression vector encoding the HSD17B13 protein of interest (wild-type or variant).
- **Substrate Treatment:** Treat the transfected cells with all-trans-retinol for a defined period (e.g., 8 hours).
- **Metabolite Extraction:** Lyse the cells and extract the retinoids.
- **HPLC Analysis:** Quantify the levels of retinaldehyde and retinoic acid in the cell extracts using High-Performance Liquid Chromatography (HPLC).
- **Protein Quantification:** Determine the expression level of the HSD17B13 protein in the transfected cells by Western blot to normalize the enzymatic activity.



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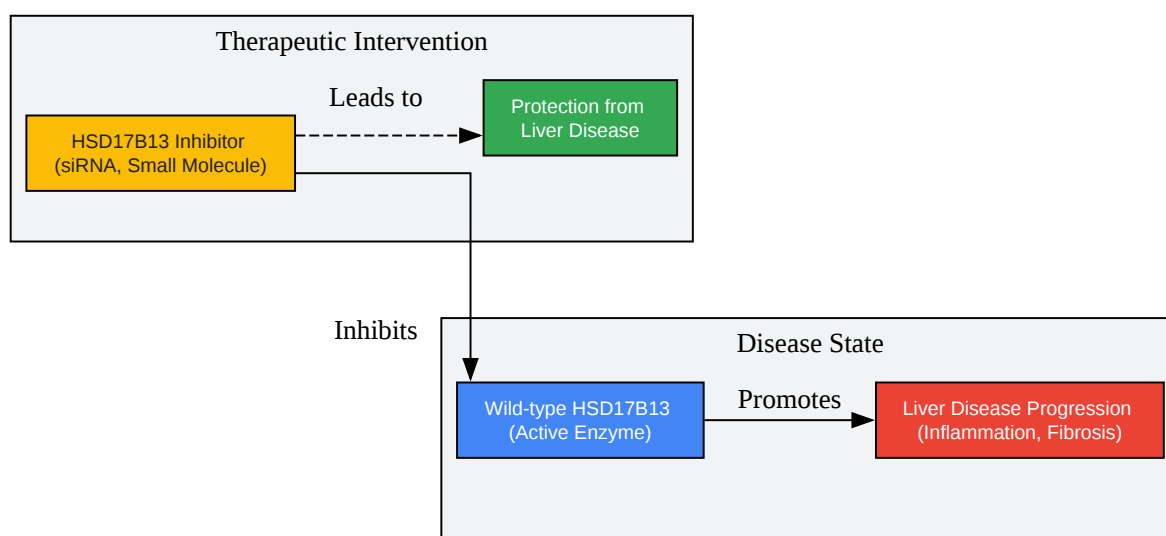
Caption: Workflow for the in vitro retinol dehydrogenase activity assay.

HSD17B13 as a Therapeutic Target

The strong genetic evidence supporting a protective role for HSD17B13 loss of function has made it an attractive therapeutic target for the treatment of chronic liver diseases. The primary strategy being pursued is the inhibition of HSD17B13 activity or expression.

- RNA Interference (RNAi): Small interfering RNAs (siRNAs) designed to target HSD17B13 mRNA can be used to silence its expression in the liver. This approach has shown promise in preclinical models.
- Small Molecule Inhibitors: The development of small molecules that can specifically inhibit the enzymatic activity of HSD17B13 is another active area of research.

The diagram below illustrates the therapeutic rationale for targeting HSD17B13.



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Caption: Therapeutic rationale for inhibiting HSD17B13.

Conclusion and Future Directions

HSD17B13 has rapidly transitioned from a relatively unknown enzyme to a key player in the pathogenesis of chronic liver disease. The protective nature of its loss-of-function variants provides a strong human genetic validation for its role in disease progression and its potential as a therapeutic target. While significant progress has been made in understanding its function, several key questions remain:

- **Definitive Endogenous Substrates:** Elucidating the primary physiological substrates of HSD17B13 is crucial for a complete understanding of its mechanism of action.
- **Detailed Molecular Mechanisms:** Further research is needed to unravel the precise molecular pathways through which HSD17B13 contributes to liver injury, including its interactions with other proteins and its role in intracellular signaling.
- **Translational Development:** The ongoing development of HSD17B13 inhibitors will be critical in determining the therapeutic potential of targeting this enzyme in patients with chronic liver disease.

In conclusion, HSD17B13 represents a novel and exciting area of liver disease research. Continued investigation into its function will undoubtedly provide valuable insights into the pathogenesis of these complex diseases and may lead to the development of new and effective therapies.

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- To cite this document: BenchChem. [The Role of HSD17B13 in Liver Disease: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12376002#what-is-the-function-of-hsd17b13-in-liver-disease>]

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